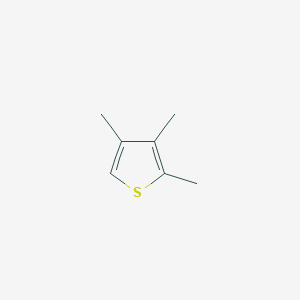

Thiophene, 2,3,4-trimethyl-

Description

Significance of the Thiophene (B33073) Core in Contemporary Heterocyclic Chemistry Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern heterocyclic chemistry. espublisher.comnumberanalytics.com Its structural similarity to benzene (B151609), often referred to as bioisosterism, allows it to mimic benzene in various biological and chemical contexts. cognizancejournal.comslideshare.net This mimicry, however, is not perfect, and the presence of the sulfur heteroatom imparts unique electronic properties, making thiophene and its derivatives highly versatile building blocks in medicinal chemistry and materials science. numberanalytics.comnih.gov

Thiophene-containing compounds exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. espublisher.comcognizancejournal.comresearchgate.net This has led to considerable interest from medicinal chemists in designing and synthesizing novel thiophene derivatives as potential therapeutic agents. cognizancejournal.comnih.gov Beyond pharmaceuticals, thiophenes are integral to the development of organic semiconductors, polymers, and dyes. espublisher.comnih.gov The ability to fine-tune the electronic properties of the thiophene ring through substitution makes it a valuable component in the creation of advanced materials with specific functions. jcu.edu.au

Rationale for Academic Investigation of Alkyl-Substituted Thiophenes, Focusing on 2,3,4-Trimethylthiophene

The academic investigation into alkyl-substituted thiophenes, such as 2,3,4-trimethylthiophene, is driven by the desire to understand the intricate relationship between molecular structure and material properties. The position and nature of alkyl substituents on the thiophene ring can significantly influence the molecule's electronic structure, reactivity, and intermolecular interactions. rsc.org

Studying compounds like 2,3,4-trimethylthiophene allows researchers to systematically probe the effects of multiple alkyl groups on the thiophene core. This knowledge is crucial for the rational design of new materials with tailored characteristics. For instance, in the field of organic electronics, the arrangement of alkyl chains can dictate the packing of molecules in the solid state, which in turn affects charge transport properties. rsc.org Furthermore, understanding the reactivity of specific isomers like 2,3,4-trimethylthiophene is essential for developing selective synthetic methodologies to access more complex thiophene-based architectures. clockss.org

Historical Development of Thiophene Synthesis and Derivatization Studies

The history of thiophene chemistry began in 1882 when Victor Meyer discovered it as a contaminant in benzene derived from coal tar. nih.govwikipedia.orgrroij.com He identified it as the substance responsible for the indophenin blue dye reaction, which was previously attributed to benzene itself. nih.govwikipedia.org This discovery spurred the development of various synthetic methods to access thiophenes.

Early classical syntheses include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgrroij.com Another foundational method is the Hinsberg synthesis. numberanalytics.com Over the years, numerous other methods have been developed, including the Gewald reaction and the Volhard–Erdmann cyclization, expanding the toolkit for thiophene synthesis. wikipedia.orgrroij.com

The derivatization of the thiophene ring has been extensively studied, with electrophilic substitution reactions being a primary focus. numberanalytics.com The reactivity of the thiophene ring towards substitution is influenced by the directing effects of existing substituents. derpharmachemica.com More recently, modern cross-coupling reactions, such as Suzuki and Stille couplings, have become invaluable for the synthesis of complex thiophene derivatives, allowing for the precise introduction of a wide variety of functional groups. numberanalytics.comjcu.edu.au

Properties and Synthesis of 2,3,4-trimethylthiophene

The compound 2,3,4-trimethylthiophene is a substituted thiophene with the chemical formula C₇H₁₀S. chemeo.comnist.gov

| Property | Value |

| Molecular Formula | C₇H₁₀S |

| Molecular Weight | 126.22 g/mol |

| CAS Number | 1795-04-6 |

| InChI | InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3 |

| InChIKey | MAVVDCDMBKFUES-UHFFFAOYSA-N |

| SMILES | Cc1csc(C)c1C |

| Data sourced from Cheméo and NIST Webbook. chemeo.comnist.gov |

A laboratory synthesis of 2,3,4-trimethylthiophene has been reported involving the purification of a crude product by silica (B1680970) gel column chromatography, yielding the compound in high purity. rsc.org

Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVVDCDMBKFUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073277 | |

| Record name | Thiophene, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-04-6 | |

| Record name | 2,3,4-Trimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NN5DSQ4CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4 Trimethylthiophene and Its Derivatives

Classical and Contemporary Approaches to Polysubstituted Thiophene (B33073) Ring Formation

The construction of the thiophene ring with multiple substituents can be achieved through a variety of synthetic pathways. These methods range from classical condensation reactions to modern multi-component and metal-catalyzed processes.

Cyclization Reactions Utilizing Sulfur Sources

A fundamental approach to thiophene synthesis involves the cyclization of an acyclic precursor with a sulfur-donating reagent. This strategy has been refined over the years to allow for the regioselective introduction of substituents.

The Paal-Knorr synthesis is a cornerstone of thiophene chemistry, traditionally involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.org This method is a viable route to alkyl-substituted thiophenes. derpharmachemica.com The synthesis of 2,3,4-trimethylthiophene via this pathway would necessitate a specifically substituted 1,4-dicarbonyl precursor. The mechanism is believed to proceed through the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org While widely used, the reaction can sometimes be limited by the availability of the required diketone starting material. wikipedia.org

Table 1: Key Features of Paal-Knorr Thiophene Synthesis

| Feature | Description |

|---|---|

| Reactants | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |

| Product | Substituted thiophene |

| Mechanism | Involves formation of a thioketone intermediate followed by cyclization |

The Gewald reaction offers a powerful and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the classic Gewald reaction yields a 2-amino-substituted thiophene, modifications and related multi-component reactions (MCRs) have expanded its scope to produce a wider array of substituted thiophenes. bohrium.commdpi.com These MCRs are highly efficient, allowing for the construction of complex thiophene derivatives from simple starting materials in a single step. researchgate.net For the synthesis of 2,3,4-trimethylthiophene, a non-aminothiophene variant or a subsequent deamination step would be required. The versatility of choosing different ketones, α-cyanoesters, and other components allows for the creation of a diverse library of thiophene compounds. derpharmachemica.com

Table 2: Overview of the Gewald Reaction

| Component | Role in the Reaction |

|---|---|

| Ketone/Aldehyde | Provides the carbon backbone for positions 4 and 5 of the thiophene ring |

| α-Cyanoester | Provides the carbon backbone for positions 2 and 3 and the nitrile group |

| Elemental Sulfur | Acts as the sulfur source for the heterocycle |

Modern synthetic strategies increasingly utilize the cyclization of functionalized alkynes containing a sulfur atom. nih.govpsu.edu These methods offer high regioselectivity and atom economy. nih.gov Various metal catalysts, including palladium and copper, can promote the heterocyclization of these precursors. nih.govrsc.org For instance, PdI₂ in the presence of KI has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.govpsu.edu Another approach involves the copper-catalyzed cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to produce 3-halothiophenes. nih.gov Additionally, metal-free methods have been developed, such as the dehydration and sulfur cyclization of alkynols with elemental sulfur, which proceeds through a trisulfur (B1217805) radical anion intermediate. organic-chemistry.orgorganic-chemistry.org These alkyne-based cyclizations provide a direct route to polysubstituted thiophenes with specific substitution patterns, making them highly valuable for the synthesis of compounds like 2,3,4-trimethylthiophene. psu.edu

Gewald Reactions and Related Multi-Component Syntheses

Approaches to Introducing Multiple Alkyl Substituents

An alternative to constructing the thiophene ring with the desired substituents already in place is the functionalization of a pre-existing thiophene core. derpharmachemica.com Friedel-Crafts acylation followed by a Wolff-Kishner reduction is a classical method to introduce alkyl groups. derpharmachemica.com Thiophene undergoes acylation preferentially at the α-position. derpharmachemica.com If both α-positions are blocked, acylation can occur at a β-position. derpharmachemica.com For the synthesis of 2,3,4-trimethylthiophene, a stepwise alkylation of a less substituted thiophene could be envisioned. Uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, followed by further reactions, can also be a route to introduce or modify alkyl groups. For example, treating tetramethylthiophene with bromine can selectively produce 2-bromomethyl-3,4,5-trimethylthiophene. researchgate.net

Advanced Functionalization and Derivatization Strategies on the 2,3,4-Trimethylthiophene Scaffold

Once the 2,3,4-trimethylthiophene core is synthesized, it can be further modified to create a variety of derivatives. These derivatization techniques are crucial for tuning the properties of the molecule for specific applications. A thienyliodonium(III) salt has been prepared from 2,3,4-trimethylthiophene, which can then be used in benzylic C-H heteroarylation reactions. clockss.org This demonstrates the ability to activate the thiophene ring for further functionalization. Derivatization often involves reactions targeting the carboxylic acid, hydroxyl, or amino groups, should they be present on a derivative of the main scaffold. restek.com Common derivatization reactions include esterification and silylation. restek.com For instance, carboxylic acids can be converted to methyl esters using BF₃ in methanol (B129727) or to trimethylsilyl (B98337) esters using reagents like BSTFA. restek.com These techniques, while general, can be applied to functionalized 2,3,4-trimethylthiophene derivatives to create a wider range of compounds.

Regioselective Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like thiophene. The reaction mechanism involves an initial attack of an electrophile by the π-electrons of the aromatic ring, which is the rate-determining step as it disrupts the aromaticity to form a carbocation intermediate known as a sigma complex. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the C-H bond at the site of electrophilic attack, restoring the aromaticity of the ring. masterorganicchemistry.com

For substituted benzenes, the position of electrophilic attack (ortho, meta, or para) is directed by the nature of the existing substituent. masterorganicchemistry.com Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. mnstate.edu Thiophene itself is more reactive than benzene (B151609) towards electrophilic aromatic substitution and generally reacts under milder conditions. pearson.com Substitution on the thiophene ring preferentially occurs at the 2-position. pearson.com

In the case of 2,3,4-trimethylthiophene, the three methyl groups are electron-donating and thus activate the thiophene ring towards electrophilic substitution. The directing influence of these alkyl groups would favor substitution at the available C5 position. The general mechanism for electrophilic aromatic substitution is depicted below:

General Mechanism for Electrophilic Aromatic Substitution

Formation of the Electrophile: The electrophile (E⁺) is generated.

Nucleophilic Attack: The π system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex).

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

For instance, the nitration of an aromatic ring involves the nitronium ion (NO₂⁺) as the electrophile, typically generated from nitric acid and a sulfuric acid catalyst. minia.edu.eg Halogenation, such as bromination, requires a Lewis acid catalyst like FeBr₃ to generate a potent electrophile. minia.edu.eg

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the presence of a directing metalating group (DMG), which typically contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination directs the deprotonation to the adjacent ortho position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org

For π-electron rich heterocycles like thiophene, lithiation predominantly occurs at the C-2 position, even without a directing group. uwindsor.ca However, the presence of a DMG can override this intrinsic reactivity to direct lithiation to a specific position. In the context of 2,3,4-trimethylthiophene, if a suitable DMG were installed at one of the methyl groups or directly on the ring, it could direct lithiation to a specific neighboring position, enabling the introduction of a wide range of functional groups.

Halogen-metal exchange is another important method for generating organolithium reagents. This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent. uwindsor.ca This process is generally faster than directed lithiation for bromides and iodides. uwindsor.ca Therefore, if a bromo or iodo substituent is present on the 2,3,4-trimethylthiophene ring, treatment with an alkyllithium reagent would lead to the corresponding lithiated thiophene derivative. This intermediate can then be trapped with an electrophile.

Table 1: Comparison of Directed Lithiation and Halogen-Metal Exchange

| Feature | Directed Lithiation (DoM) | Halogen-Metal Exchange |

| Requirement | Directing Metalating Group (DMG) | Halogen atom (Br, I) |

| Reagent | Alkyllithium (e.g., n-BuLi) | Alkyllithium (e.g., n-BuLi, t-BuLi) |

| Mechanism | Coordination-assisted deprotonation | Exchange of halogen and metal |

| Regioselectivity | ortho to the DMG | Position of the halogen |

| Substrate Scope | Aromatics and heterocycles with a DMG | Aryl and vinyl halides |

Electrophilic Aromatic Substitution on Alkylthiophenes

Metal-Catalyzed Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. rsc.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Suzuki Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org It has been successfully applied to the synthesis of thiophene derivatives, including the coupling of thiopheneboronic acids with various aryl halides. mdpi.commdpi.comsemanticscholar.org The reaction is typically carried out in the presence of a base, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org This methodology has been employed in the synthesis of polymers containing thiophene units. researchgate.netgoogle.com

Kumada Coupling: The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium compound) and an organic halide. wikipedia.orgorganic-chemistry.org It is often catalyzed by nickel or palladium complexes. wikipedia.orguh.edu A major advantage is the direct use of readily available Grignard reagents. umb.edu However, the high reactivity of Grignard reagents can limit the functional group tolerance. umb.edu The Kumada coupling has been instrumental in the synthesis of polythiophenes. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Features |

| Suzuki Coupling | Organoboron (R-B(OH)₂) | R'-X (X = Cl, Br, I, OTf) | Mild conditions, stable and non-toxic boron reagents. organic-chemistry.org |

| Stille Coupling | Organostannane (R-SnR'₃) | R'-X (X = Cl, Br, I, OTf) | Stable organotin reagents, but toxic. organic-chemistry.org |

| Kumada Coupling | Grignard (R-MgX) | R'-X (X = Cl, Br, I) | Utilizes readily available Grignard reagents, but can have low functional group tolerance. wikipedia.orgumb.edu |

While palladium is a dominant catalyst in cross-coupling, other transition metals, particularly copper, offer alternative and often complementary reactivity. Copper-catalyzed or mediated reactions are attractive due to the lower cost and abundance of copper compared to palladium. rsc.org

Copper can facilitate the cross-coupling of thiophenes through several pathways. One notable approach is the copper-catalyzed oxidative C-H/C-H cross-coupling. This method avoids the pre-functionalization of starting materials, making the synthesis more atom-economical. rsc.org For instance, the coupling of benzamides with thiophenes has been achieved using a copper catalyst, proceeding through a proposed mechanism involving a Cu(III) intermediate and an electrophilic aromatic substitution (SₑAr) pathway. rsc.org Copper(I)-thiophene-2-carboxylate has also been utilized as a promoter in Ullmann-type cross-coupling reactions. mdpi.comsigmaaldrich.com

Furthermore, copper can mediate the homocoupling of thiophene derivatives through a directed C-H cleavage mechanism to form bithiophenes. researchgate.net Ligand-free copper(I)-mediated cross-coupling reactions of organostannanes with sulfur electrophiles have also been developed for the synthesis of thioethers. nsf.gov

Beyond copper, other transition metals like nickel are also effective catalysts for cross-coupling reactions, particularly in Kumada-type couplings. organic-chemistry.orgumb.edu Iron-catalyzed Kumada cross-coupling reactions have also been developed, offering an even more cost-effective and environmentally friendly alternative. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Kumada)

Post-Synthetic Functionalization of Polythiophenes Derived from Trimethylthiophene

Polythiophenes are a class of conducting polymers with significant applications in organic electronics. The properties of these polymers can be tuned by introducing functional groups. While the direct polymerization of functionalized monomers is a common approach, post-synthetic functionalization (PSF) offers a powerful alternative strategy. PSF involves modifying a pre-formed polymer, which can be advantageous for introducing functionalities that are incompatible with the polymerization conditions. rsc.org

For polythiophenes, functionalization can occur at the β-positions (3 and 4) of the thiophene rings. mdpi.com Various chemical reactions can be employed for PSF. For example, covalent modification of conducting polymers can be achieved through reactions like condensation to form new heterocyclic rings on the polymer backbone. mdpi.com Another approach involves the use of polymers with reactive groups, such as poly(glycidyl methacrylate-co-ethylene dimethacrylate), which can be modified through various routes to introduce different functionalities. nih.gov

In the context of a polymer derived from 2,3,4-trimethylthiophene, the remaining unsubstituted 5-position on each thiophene unit would be the primary site for post-synthetic modification. This could potentially be achieved through electrophilic substitution reactions, similar to those described for the monomer, allowing for the introduction of a wide range of chemical groups along the polymer chain. The specific conditions would need to be carefully optimized to achieve the desired degree of functionalization without degrading the polymer backbone.

Reaction Mechanisms and Reactivity Studies of 2,3,4 Trimethylthiophene

Mechanistic Investigations of Electrophilic Reactions on the Trimethylthiophene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and 2,3,4-trimethylthiophene is no exception. The general mechanism for EAS involves a two-step process. libretexts.org Initially, the electron-rich thiophene (B33073) ring acts as a nucleophile, attacking an electrophile (E+) in what is typically the slow, rate-determining step. masterorganicchemistry.commsu.edu This attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. byjus.comunacademy.com This intermediate is stabilized by resonance, although the delocalization does not extend to the sp³-hybridized carbon where the electrophile has attached. byjus.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic pi system and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

The presence of three electron-donating methyl groups on the thiophene ring significantly influences the rate and regioselectivity of electrophilic substitution. These alkyl groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiophene. The substitution pattern is directed to the only available position on the thiophene ring, the C5 position. An example of this is the Vilsmeier-Haack reaction (a formylation reaction) with N-methylformanilide, which yields 2,3,4-trimethyl-5-thenaldehyde. lookchem.com

Oxidation and Reduction Chemistry of the Trimethylthiophene System

The oxidation and reduction of 2,3,4-trimethylthiophene reveal further aspects of its chemical reactivity, leading to a range of products from simple oxides to polymeric materials.

Reactivity with Molecular Oxygen and Other Oxidizing Agents

The oxidation of thiophenes can be achieved using various oxidizing agents, including molecular oxygen, hydrogen peroxide, and peroxy acids. libretexts.orgwikipedia.org The sulfur atom in the thiophene ring is susceptible to oxidation. Studies on the oxidative desulfurization (ODS) of various thiophene derivatives have indicated that the reactivity is influenced by the electron density on the sulfur atom. For instance, the ODS selectivity follows the order of benzothiophene (B83047) > trimethylthiophene > dimethylthiophene, which is similar to the trend of methylthiophene > thiophene. researchgate.net This suggests that the electron-donating methyl groups in 2,3,4-trimethylthiophene enhance the reactivity of the sulfur atom towards oxidation. researchgate.net

Peroxy acids are effective reagents for the oxidation of alkenes and other functional groups, and they can also oxidize sulfur-containing compounds. reddit.comaakash.ac.in The reaction of thiophenes with peroxy acids can lead to the formation of sulfoxides and sulfones. The reaction with peroxy acids like peroxyacetic acid or m-chloroperoxybenzoic acid (mCPBA) involves the transfer of an oxygen atom to the sulfur. The nucleophilic character of the sulfur atom facilitates this attack. In some cases, particularly with polymethyl-substituted thiophenes, side-chain halogenations can occur with reagents like bromine, regioselectively at the α-position. researchgate.net While not a direct oxidation of the ring, it highlights the reactivity of the substituted thiophene system. Furthermore, photocatalytic oxidation of thiophene using molecular oxygen as the oxidant has been demonstrated on catalysts like BiVO4, involving active oxygen species such as hydroxyl and superoxide (B77818) radicals. rsc.org

Electrochemical Oxidation Pathways and Polymerization Initiation

Electrochemical methods provide a controlled way to oxidize organic molecules. frontiersin.org The electrochemical oxidation of thiophene and its derivatives has been extensively studied, often leading to the formation of conductive polymers. google.comresearchgate.net The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. researchgate.net For 2,3,4-trimethylthiophene, the electron-donating methyl groups lower the oxidation potential compared to unsubstituted thiophene, making it more susceptible to electrochemical oxidation. google.com

Photochemical Transformation Mechanisms and Isomerization Pathways

Photochemistry explores reactions induced by light. oit.edu For certain thiophene derivatives, photochemical reactions can lead to interesting transformations like isomerization and cyclization. For instance, cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (B568346) undergoes a photocyclization reaction upon exposure to UV light, forming dihydrobenzodithiophene derivatives. This transformation is driven by changes in aromaticity and the formation of reactive antiaromatic excited states.

Photoisomerization involves the conversion of one isomer to another by light energy. oit.edu This process often involves the excitation of electrons to higher energy states, leading to changes in molecular geometry. chemrxiv.orgnih.govresearchgate.net While specific studies on the simple photoisomerization of the 2,3,4-trimethylthiophene ring itself are not prevalent in the provided context, the principles can be inferred from related systems. The absorption of light can lead to excited states where bond rotations become possible, potentially leading to different isomers. oit.edu The study of styrylthiophenes, for example, shows that photocyclization pathways are key in forming thiahelicenes, with the reaction proceeding through excited states. ua.es

Studies on Ring-Opening Reactions and Aromatic Rearrangements

Ring-opening reactions of heterocyclic compounds can be initiated by various reagents and conditions. For some heterocyclic systems, electrophilic ring-opening reactions have been developed. nih.gov While specific studies detailing the ring-opening of the 2,3,4-trimethylthiophene ring were not found in the provided search results, related chemistries suggest potential pathways. For instance, flavin-enabled reductive and oxidative epoxide ring-opening reactions have been observed in compounds containing an epoxide adjacent to a carbonyl group conjugated to an aromatic system. nih.gov

Aromatic rearrangements involve the migration of a substituent from one position to another on an aromatic ring or from a side chain to the ring. spcmc.ac.inslideshare.net These rearrangements are often catalyzed by acids and proceed through carbocation intermediates. beilstein-journals.orgmsu.edu For example, the Hofmann-Martius rearrangement involves the acid-catalyzed migration of an alkyl group from a nitrogen substituent to the aromatic ring. spcmc.ac.in While direct evidence for aromatic rearrangements of the methyl groups on the 2,3,4-trimethylthiophene ring is not provided in the search results, the general principles of such rearrangements in other aromatic systems are well-established. beilstein-journals.org

Theoretical and Computational Chemistry of 2,3,4 Trimethylthiophene

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of 2,3,4-trimethylthiophene is central to its chemical character. Analysis of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic properties. wikipedia.org

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. libretexts.org The HOMO can be considered the orbital from which the molecule is most likely to donate electrons, making it a nucleophilic center, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophilic center. wikipedia.orglibretexts.org

In thiophene (B33073) and its derivatives, including 2,3,4-trimethylthiophene, both the HOMO and LUMO are typically π-type orbitals that are delocalized across the entire molecular skeleton. aip.org This delocalization is indicative of a strong conjugation effect within the thiophene ring. aip.org The energy of these orbitals dictates the molecule's electronic behavior. The HOMO energy level is associated with the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). scispace.com For substituted thiophenes, these energy levels are significantly influenced by the nature and position of the substituents on the ring. aip.orgresearchgate.net

Interactive Table: Illustrative Frontier Molecular Orbital Energies for Substituted Thiophenes

This table presents representative HOMO, LUMO, and energy gap (ΔE) values for thiophene and a methyl-substituted analog to illustrate the general effects of methylation. The values are typically calculated using methods like DFT.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Thiophene | -6.60 | -0.50 | 6.10 |

| Methyl-substituted Thiophene | -5.40 | -1.80 | 3.60 |

| Note: These are illustrative values based on trends reported for thiophene oligomers decorated with electron-donating groups. aip.org The exact values for 2,3,4-trimethylthiophene would require specific calculation. |

Impact of Methyl Substituents on Electronic Energy Levels and Band Gaps

The introduction of substituents onto the thiophene ring systematically tunes its electronic properties. Methyl groups (–CH₃) are considered electron-donating groups through an inductive effect. researchgate.netpku.edu.cn

When electron-donating groups like the three methyl groups in 2,3,4-trimethylthiophene are attached to the thiophene ring, they increase the electron density of the π-system. pku.edu.cn This has two primary consequences for the frontier orbitals:

HOMO Destabilization: The increased electron density raises the energy of the HOMO, making it easier to remove an electron from the molecule. This corresponds to a lower ionization potential. aip.orgpku.edu.cn

LUMO Stabilization: The energy of the LUMO is generally lowered. aip.org

The combined effect of raising the HOMO energy and lowering the LUMO energy is a reduction in the HOMO-LUMO energy gap (band gap). aip.orgpku.edu.cn A smaller energy gap is a key indicator of higher chemical reactivity and is crucial for the design of materials for electronic applications. scispace.com However, significant steric hindrance between adjacent substituents, such as in poly(3,4-dimethylthiophene), can disrupt the planarity of the polymer chain, which in turn can lead to a wider energy gap. pku.edu.cn

Aromaticity Assessment of Trimethylthiophene and Related Fused Systems

Thiophene is a classic aromatic heterocycle, possessing a delocalized system of 6 π-electrons that imparts significant stability. numberanalytics.com The aromaticity of substituted thiophenes like 2,3,4-trimethylthiophene can be assessed using various computational indices.

Nucleus Independent Chemical Shift (NICS) and Other Aromaticity Indices

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. mdpi.com It is calculated by placing a dummy atom (a ghost atom) at the center of a ring and computing its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity; the more negative the value, the more aromatic the system. mdpi.comchemistryworld.com Conversely, a positive value suggests an anti-aromatic character. mdpi.com

Interactive Table: Representative NICS(0) Values for Thiophene Systems

NICS(0) refers to the value calculated at the geometric center of the ring. This table illustrates the typical NICS values for thiophene and how they might change upon protonation, which disrupts aromaticity.

| System | NICS(0) Value (ppm) | Aromatic Character |

| Thiophene | -14.4 | Aromatic |

| Protonated Thiophene | -6.9 | Reduced Aromaticity |

| Source: Data from theoretical studies on protonated thiophene-based oligomers. rsc.org |

Theoretical Examination of Electron Delocalization within the Ring System

Electron delocalization is the fundamental electronic feature underlying aromaticity. In 2,3,4-trimethylthiophene, the π-system is formed by the overlap of p-orbitals on the four carbon atoms and the sulfur atom, which contributes a pair of electrons. numberanalytics.com This creates a delocalized cloud of electrons above and below the plane of the ring.

Theoretical studies confirm that in substituted thiophenes, the π-electrons remain delocalized over the entire conjugated molecule. rsc.org The presence of methyl groups enhances the electron density within this π-system, influencing the molecule's reactivity but not eliminating the fundamental electron delocalization. pku.edu.cn This delocalization is responsible for the planarity of the thiophene ring and its thermodynamic stability. numberanalytics.com Computational analyses show that this delocalization pathway is even more efficient in thiophene than in benzene (B151609), contributing to its unique chemical properties. rsc.org

Reactivity Descriptors from Density Functional Theory (DFT) Calculations

Conceptual DFT provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. nih.govnumberanalytics.com These indices are calculated from the energies of the frontier orbitals and provide insight into the global and local reactivity of a compound like 2,3,4-trimethylthiophene. mdpi.comgrafiati.com

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is related to the molecule's electronegativity and is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. scispace.commdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. It is calculated as η ≈ (E_LUMO - E_HOMO). scispace.commdpi.com

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.com

The introduction of electron-donating methyl groups onto the thiophene ring will alter these reactivity descriptors. The increase in HOMO energy and decrease in the HOMO-LUMO gap will lead to a "softer" molecule (lower η) that is generally more reactive compared to the unsubstituted thiophene. scispace.comasrjetsjournal.org

Interactive Table: Illustrative DFT Reactivity Descriptors

This table provides a conceptual illustration of how reactivity descriptors might differ between a less reactive (harder) and a more reactive (softer) molecule, based on their frontier orbital energies.

| Parameter | Formula | Less Reactive Molecule (Large η) | More Reactive Molecule (Small η) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Less Negative | More Negative |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Large Positive Value | Small Positive Value |

| Global Electrophilicity (ω) | μ² / (2η) | Lower Value | Higher Value |

| Note: This table is illustrative. The actual values depend on the specific electronic structure and require dedicated DFT calculations. mdpi.comasrjetsjournal.org |

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the reactivity of a molecule. The IP represents the minimum energy required to remove an electron from a molecule, while the EA is the energy released when a molecule accepts an electron. libretexts.orglibretexts.org These parameters are crucial for understanding the electron-donating and electron-accepting capabilities of 2,3,4-trimethylthiophene.

Detailed Research Findings:

Within the framework of computational chemistry, IP and EA can be estimated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, a concept known as Koopmans' theorem. The relationships are given by:

I = -EHOMO

A = -ELUMO

where I is the ionization potential and A is the electron affinity. ijarset.com A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. ijarset.com For 2,3,4-trimethylthiophene, the electron-donating effects of the three methyl groups are expected to increase the energy of the HOMO, thereby lowering its ionization potential compared to unsubstituted thiophene.

| Parameter | Definition | Relation to Molecular Orbitals |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron from a gaseous atom/molecule. libretexts.org | IP ≈ -EHOMOijarset.com |

| Electron Affinity (EA) | Energy released when an electron is added to a gaseous atom/molecule. nih.gov | EA ≈ -ELUMOijarset.com |

Electronegativity, Chemical Hardness, and Electrophilicity Indices

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the IP and EA values. These indices provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com

Electronegativity (χ) measures an atom's ability to attract electrons. nih.gov It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.

Chemical Hardness (η) indicates the resistance of a molecule to a change in its electron distribution. researchgate.net Harder molecules have a larger HOMO-LUMO gap. It is calculated as: η = (IP - EA) / 2.

Electrophilicity Index (ω) quantifies the electron-accepting capability of a species. nih.gov It is defined as: ω = χ² / (2η).

Detailed Research Findings:

For 2,3,4-trimethylthiophene, the presence of three electron-donating methyl groups influences these reactivity indices. The increased electron density in the thiophene ring would affect its electronegativity and hardness. A lower chemical hardness value implies higher reactivity. ijarset.com The electrophilicity index helps to classify the molecule's character in polar reactions. These parameters are invaluable for predicting how 2,3,4-trimethylthiophene will behave in various chemical environments.

The following interactive table summarizes these key computational indices.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons. nih.gov |

| Chemical Hardness (η) | (IP - EA) / 2 | Indicates resistance to charge transfer; related to stability. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. nih.gov |

Conformational Analysis and Steric Effects of Alkyl Groups on Molecular Structure

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 2,3,4-trimethylthiophene, the primary focus is on the orientation of the methyl groups relative to the planar thiophene ring and to each other.

Detailed Research Findings:

The thiophene ring itself is aromatic and thus largely planar. The three adjacent methyl groups at the C2, C3, and C4 positions introduce significant steric hindrance. This crowding influences the preferred rotational conformations of the methyl groups. Computational studies can model the potential energy surface associated with the rotation of these C-C single bonds to identify the most stable (lowest energy) conformers.

Computational Modeling of Reaction Pathways, Transition States, and Conical Intersections

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways, identifying transition states, and characterizing points of surface crossing like conical intersections. arxiv.org

Detailed Research Findings:

For 2,3,4-trimethylthiophene, computational modeling can be used to explore various reactions, such as electrophilic aromatic substitution. By calculating the potential energy surface, researchers can map the entire reaction coordinate from reactants to products. The highest point on this pathway corresponds to the transition state, the structure of which is unstable and represents the energy barrier that must be overcome for the reaction to proceed. arxiv.org For example, DFT calculations can be used to assess the regioselectivity of reactions like bromination by comparing the activation energies for substitution at the available C5 position versus other sites.

Conical intersections are points of degeneracy between two or more electronic potential energy surfaces in a molecule. nih.govnumberanalytics.com These features are crucial in photochemistry, as they provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state. nih.gov While a transition state governs reactivity on a single potential energy surface, a conical intersection acts as a funnel between different electronic states, often dictating the outcome of photochemical reactions. numberanalytics.comrsc.org Modeling these intersections is computationally demanding but essential for understanding the photostability and photochemical reactivity of molecules like 2,3,4-trimethylthiophene.

Advanced Materials Research Incorporating 2,3,4 Trimethylthiophene

Polymerization and Oligomerization Studies of 2,3,4-Trimethylthiophene

The polymerization of thiophene (B33073) monomers is a fundamental process for creating conjugated polymers with interesting optical and electronic properties. wikipedia.org These polymerization reactions can proceed through various chemical and electrochemical pathways, yielding polymers with different structures and properties. tandfonline.comresearchgate.net For asymmetrically substituted monomers like 2,3,4-trimethylthiophene, the method of polymerization is critical as it dictates the regularity of the polymer chain, which in turn profoundly influences the final material's characteristics. cmu.edu

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.comfrontiersin.org The process offers several advantages, including high purity of the resulting polymer film, the ability to form the film in a single step, and operation at room temperature without the need for expensive catalysts. frontiersin.org

The general mechanism for the electropolymerization of thiophene and its derivatives involves the oxidation of the monomer at the electrode surface to form a radical cation. researchgate.net These radical cations then couple, eliminating protons to form dimers, which are subsequently re-oxidized and coupled with other radical cations or oligomers to propagate the polymer chain. The growing polymer, in its oxidized (doped) and conductive state, precipitates onto the electrode surface. researchgate.net

For 2,3,4-trimethylthiophene, the presence of three electron-donating methyl groups on the thiophene ring is expected to lower the monomer's oxidation potential compared to unsubstituted thiophene. This effect makes the monomer easier to oxidize, thus facilitating the electropolymerization process. mdpi.com The polymerization of 2,3,4-trimethylthiophene would proceed via coupling at the unsubstituted 2- and 5-positions of the thiophene ring.

| Advantage | Description | Reference |

|---|---|---|

| High Throughput | Polymer film is formed directly and only on the electrode surface. | frontiersin.org |

| High Efficiency | The reaction can be completed in minutes, much faster than many chemical synthesis routes. | frontiersin.org |

| Cost-Effective | Avoids the use of expensive and specific catalysts often required in chemical polymerization. | frontiersin.org |

| Mild Conditions | Reactions are typically performed at room temperature and do not require an inert atmosphere. | frontiersin.org |

Regioregularity is a critical structural parameter in substituted polythiophenes, describing the arrangement of the monomer units within the polymer chain. nih.gov For an asymmetrically substituted thiophene, polymerization can lead to head-to-tail (HT) or head-to-head (HH) linkages. cmu.eduresearchgate.net A high degree of HT coupling results in a more planar polymer backbone, which enhances π-conjugation, facilitates closer π-π stacking between chains, and promotes crystallinity. cmu.edursc.org These microstructural features are essential for achieving high electrical conductivity and charge carrier mobility. wikipedia.orgnih.gov

In the case of 2,3,4-trimethylthiophene, the monomer is asymmetric with respect to its 2- and 5-positions. Therefore, controlling the regioregularity during polymerization is crucial for obtaining a structurally well-defined polymer with optimized properties. Non-regioselective methods would lead to defects in the polymer chain, causing steric clashes that force the backbone to twist and disrupt conjugation. cmu.edu Advanced synthetic protocols, such as Kumada catalyst-transfer polycondensation and other organometallic cross-coupling reactions, have been developed to achieve high regioregularity in other polythiophenes. cmu.edunih.govrsc.org While specific studies detailing the synthesis of highly regioregular poly(2,3,4-trimethylthiophene) are not prominent, the principles established for other substituted polythiophenes would apply.

| Property | High Regioregularity (>94% HT) | Low Regioregularity (Regiorandom) | Reference |

|---|---|---|---|

| Conductivity | Significantly Higher (e.g., 140 S/cm) | Lower (e.g., 50 S/cm) | wikipedia.org |

| Crystallinity | Higher, more ordered structure | Lower, more amorphous | nih.gov |

| UV-Vis Absorption | Red-shifted (longer conjugation) | Blue-shifted (shorter conjugation) | cmu.edu |

| Self-Assembly | Forms well-defined nanostructures (e.g., fibrils) | Poorly defined or no self-assembly | rsc.org |

The three methyl groups on the 2,3,4-trimethylthiophene monomer exert significant electronic and steric influences on both the polymerization process and the properties of the resulting polymer.

Electronic Influence : Methyl groups are electron-donating, which increases the electron density of the thiophene ring. This has two main consequences: it lowers the monomer's oxidation potential, making it more susceptible to oxidative polymerization, and it can decrease the bandgap of the resulting polymer. tandfonline.comnih.gov

Steric Influence : The methyl groups, particularly those at the 2- and 4-positions, introduce considerable steric hindrance. This bulkiness can impede the polymerization process and, more importantly, affect the conformation of the final polymer chain. Steric clashes between adjacent monomer units can force the thiophene rings to twist out of plane. mdpi.com This twisting disrupts the π-orbital overlap along the polymer backbone, leading to a shorter effective conjugation length and a blue-shift in the material's optical absorption spectrum. wikipedia.orgmdpi.com

The combination of these effects would likely result in a polymer, poly(2,3,4-trimethylthiophene), that is more soluble in common organic solvents compared to unsubstituted polythiophene due to its less regular structure and weaker interchain interactions. tandfonline.com However, the reduced planarity and crystallinity would be expected to be detrimental to its charge transport properties. nih.gov

Control of Regioregularity and Microstructure in Derived Polythiophenes

Applications in Organic Semiconductors and Performance Optimization

Organic semiconductors are carbon-based materials that can transport charge, forming the active layer in a variety of electronic devices. ossila.com Polythiophenes are a premier class of polymeric semiconductors due to the ability to tune their properties through chemical synthesis. sigmaaldrich.com This tunability allows for the optimization of materials for specific applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comossila.com

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. nih.gov A typical OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. jics.org.brresearchgate.net The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), which measures how quickly charges can move through the semiconductor, and its on/off current ratio. mdpi.com

For polythiophene-based semiconductors, high charge mobility is strongly correlated with a high degree of structural order, including high regioregularity and crystallinity. unifr.ch This order allows for the formation of well-defined π-stacked lamellae, which create efficient pathways for charge hopping between polymer chains. unifr.ch

Given the expected influence of the trimethyl substitution pattern, a polymer derived from 2,3,4-trimethylthiophene would likely exhibit a more amorphous, less ordered microstructure due to steric hindrance. This would probably lead to lower charge carrier mobility compared to highly crystalline, regioregular polymers like P3HT. While this might limit its use in high-performance transistors, such materials could be of interest for applications where high mobility is not the primary requirement, or where solution processability and film-forming properties are more critical. However, there is a lack of specific reports on the use of 2,3,4-trimethylthiophene units in OFETs in the reviewed literature.

| Material Type | Example Material | Typical Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| Regioregular Polythiophene | P3HT | 0.01 - 0.2 | mdpi.comunifr.ch |

| Donor-Acceptor Copolymer | PffBT4T-2DT | ~0.23 (SiO₂-gated) | mdpi.com |

| Donor-Acceptor Copolymer | PffBT4T-2OD/SEBS Blend | ~8.6 (ion-gel gated) | mdpi.com |

| Small Molecule | S-DNTT-10 | up to 11 | tcichemicals.com |

OPVs, or organic solar cells, convert sunlight into electricity and are a promising technology for low-cost, flexible, and large-area renewable energy sources. mdpi.commoresco.co.jp The most common device structure is the bulk heterojunction (BHJ), which features an active layer made of an electron-donating polymer blended with an electron-accepting material. mdpi.com

The efficiency of an OPV is determined by several factors: (i) the absorption of light by the active layer to create excitons (bound electron-hole pairs), (ii) the diffusion of these excitons to a donor-acceptor interface, (iii) the dissociation of excitons into free charges, and (iv) the transport of these charges to their respective electrodes for collection. nih.gov Efficient charge transport within the donor and acceptor phases is crucial to prevent charge recombination, which is a major loss mechanism. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescence Properties

The incorporation of thiophene derivatives into organic light-emitting diodes (OLEDs) is a well-established strategy to enhance device performance, including efficiency, stability, and color purity. researchgate.netcrimsonpublishers.comresearchgate.net Thiophene units are valued for their electron-rich nature, high charge carrier mobility, and tunable electronic properties. lboro.ac.uk For a molecule like 2,3,4-trimethylthiophene, the methyl substituents would play a critical role in defining its luminescence properties.

Methyl groups are electron-donating and can influence the electronic structure of the thiophene ring, affecting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, dictates the energy of emitted photons and thus the color of the light. The specific 2,3,4-substitution pattern creates a sterically hindered environment which can inhibit intermolecular interactions and aggregation-caused quenching (ACQ) in the solid state. This could potentially lead to higher photoluminescence quantum yields (PLQYs) in thin films, a desirable characteristic for OLED emitters. rsc.org

Optoelectronic Materials Design and Tunable Properties

The design of optoelectronic materials based on thiophene hinges on the ability to precisely control their interaction with light and electricity. aps.orgmagtech.com.cn The substitution pattern of the thiophene ring is a primary tool for tuning these properties.

The light absorption and emission characteristics of thiophene-based materials are governed by their electronic band gap. Modifying the structure of 2,3,4-trimethylthiophene to create more complex conjugated systems is the principal strategy for tuning these properties.

Polymerization: Electropolymerization of thiophene monomers creates conjugated polymers where the effective conjugation length is extended, leading to a smaller band gap. nih.gov This results in a red-shift of both absorption and emission spectra. The methyl groups on a poly(2,3,4-trimethylthiophene) chain would influence the polymer's morphology and solubility, as well as prevent perfectly planar conformations, which can be used to control inter-chain interactions and solid-state optical properties.

Incorporation into D-A Systems: A more refined strategy involves incorporating the 2,3,4-trimethylthiophene unit into donor-π-acceptor molecules. researchgate.net By coupling the electron-rich trimethylthiophene (donor) with a suitable electron-accepting moiety through a π-conjugated linker, a charge-transfer (CT) transition can be induced. The energy of this CT state, which dictates the absorption and emission wavelengths, can be finely tuned by varying the strength of the donor and acceptor units. rsc.orgmdpi.com The steric hindrance from the adjacent methyl groups could be leveraged to create a twisted intramolecular charge transfer (TICT) state, which is highly sensitive to the solvent environment and can be a pathway for novel fluorescence properties. acs.org

Photochromism: Diarylethenes containing trimethylthiophene rings have been studied for their photochromic properties, switching between two isomers upon irradiation with different wavelengths of light. uci.edu The quantum yield of this ring-closing reaction is sensitive to the electronic properties of the thiophene rings. The electron-donating methyl groups in 2,3,4-trimethylthiophene would influence the electron density at the reactive carbons, thereby modulating the efficiency of the photo-switching process. researchgate.net

Table 1: Hypothetical Optoelectronic Properties of 2,3,4-Trimethylthiophene Derivatives This table is illustrative and based on general principles of thiophene chemistry.

| Derivative Type | Primary Tuning Strategy | Expected Effect on Absorption/Emission |

|---|---|---|

| Poly(2,3,4-trimethylthiophene) | Extended π-conjugation | Red-shifted absorption and emission compared to the monomer. |

| D-A system with Thiophene | Intramolecular Charge Transfer (ICT) | Tunable absorption/emission across the visible spectrum based on acceptor strength. |

Electrochromism is the reversible change in color of a material upon electrochemical oxidation or reduction. lboro.ac.ukmdpi.comresearchgate.net Conducting polymers based on thiophene are a major class of electrochromic materials. unizg.hr

When a polymer film of poly(2,3,4-trimethylthiophene) is subjected to an oxidizing potential, it goes from a neutral (typically colored) state to a charged, "doped" state (often becoming more transparent or changing to a different color). This process involves the removal of electrons from the polymer backbone, creating polarons and bipolarons, which introduce new electronic transitions within the band gap.

The redox potential at which this switching occurs can be controlled by the electron-donating nature of the substituents. The three methyl groups on the 2,3,4-trimethylthiophene monomer would lower its oxidation potential, making the corresponding polymer easier to oxidize compared to unsubstituted polythiophene. This is advantageous for creating low-voltage electrochromic devices. The color contrast (ΔT%), switching speed, and stability of the device are key performance metrics that would be influenced by the polymer's morphology and the mobility of counter-ions, both of which are affected by the methyl groups. nih.gov

Table 2: Predicted Electrochromic Properties of Poly(2,3,4-trimethylthiophene) This table is illustrative and based on general principles of polythiophene electrochemistry.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Oxidation Potential | Lower than unsubstituted polythiophene | Electron-donating effect of three methyl groups stabilizes the oxidized (polaron/bipolaron) state. |

| Neutral State Color | Likely Red or Orange | Typical for alkyl-substituted polythiophenes due to their band gap in the visible range. |

| Oxidized State Color | Blue or Transmissive | Formation of polaronic/bipolaronic bands leads to absorption in the near-infrared, increasing transparency in the visible range. |

| Switching Speed | Moderate to Fast | Dependent on ion diffusion into/out of the polymer film, which is influenced by the steric bulk of the methyl groups. |

Strategies for Modulating Light Absorption and Emission

Functional Materials for Chemical and Biosensing Applications

The use of thiophene-based materials in chemical sensors and biosensors leverages their electronic properties, which can be perturbed by the presence of an analyte. instras.commdpi.comfrontiersin.org

Selectivity is paramount in sensor design. For a sensor based on 2,3,4-trimethylthiophene, selectivity would be achieved by functionalizing it or a polymer derived from it.

Receptor Integration: The most common strategy is to attach a specific recognition element (a receptor) to the thiophene unit. instras.com This could be a crown ether for detecting metal ions, a specific antibody for a biomarker, or a molecularly imprinted polymer (MIP) cavity designed for a target molecule. The binding of the analyte to the receptor induces a physical or electronic change that is transduced by the thiophene system into a measurable signal (e.g., a change in fluorescence or conductivity).

Surface Modification: For a chemiresistive sensor, a thin film of poly(2,3,4-trimethylthiophene) could be used. The methyl groups would make the surface relatively hydrophobic. Adsorption of volatile organic compounds (VOCs) could cause the film to swell or could induce a change in the polymer's electronic state through non-covalent interactions, altering its conductivity. Selectivity in this case is less specific and might rely on pattern recognition from an array of similar sensors. mdpi.com

Nanocomposites: Creating a composite material, for example by blending poly(2,3,4-trimethylthiophene) with metal nanoparticles (like gold or silver) or metal oxides, can enhance sensing performance. researchgate.netrsc.org The nanoparticles can act as catalytic sites for the analyte or improve the charge transfer characteristics of the sensing film, leading to higher sensitivity. nih.gov

Electrochemical sensors offer high sensitivity and are well-suited for detecting analytes in liquid samples. rsc.org A modified electrode using a 2,3,4-trimethylthiophene-based material could detect analytes through several mechanisms.

Amperometric Detection: An electrode coated with a poly(2,3,4-trimethylthiophene) film could be used to detect analytes that can be electrochemically oxidized or reduced. The polymer film can pre-concentrate the analyte near the electrode surface and may have an electrocatalytic effect, enhancing the redox current and thereby improving the sensitivity of the detection. The operational potential would be set to a value where the analyte reacts, and the measured current would be proportional to its concentration.

Voltammetric Sensing: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used. When an analyte interacts with the modified electrode, it can alter the redox peaks of the thiophene polymer itself. For instance, binding of a charged biomolecule could impede ion flow and shift the polymer's oxidation/reduction peaks. Alternatively, the analyte itself might have a redox peak that is enhanced or becomes more defined at the modified electrode surface. The sensor developed by Lavanya et al. for epinephrine (B1671497) and uric acid, using a SnO2/graphene composite, demonstrates how modifying an electrode surface enhances electrocatalytic activity and allows for the detection of specific molecules. researchgate.net A similar principle would apply to an electrode modified with a 2,3,4-trimethylthiophene-based composite. mdpi.com

The detection limit and linear range are critical parameters for any sensor. For a hypothetical sensor based on 2,3,4-trimethylthiophene, these would depend on the strength of the analyte-receptor interaction, the efficiency of the signal transduction, and the baseline noise of the system.

Design Principles for Selective Thiophene-Based Sensors

Integration into Supramolecular Assemblies and Conjugated Polymer Backbones

Following a comprehensive search of available scientific literature and research databases, it has been determined that there are currently no specific studies or detailed research findings on the direct integration of "Thiophene, 2,3,4-trimethyl-" into supramolecular assemblies or conjugated polymer backbones.

While the broader class of thiophene derivatives is a subject of extensive research in materials science for creating conductive polymers and functional supramolecular structures, research focusing specifically on the 2,3,4-trimethyl substituted variant in these applications has not been published or is not publicly available. Current time information in Bangalore, IN.rsc.orgthieme-connect.comacs.org The potential for 2,3,4-trimethylthiophene to be used in such applications is recognized due to its thiophene core, which can participate in π-conjugation, a key property for the development of organic electronic materials. Current time information in Bangalore, IN.

General research on substituted thiophenes indicates that the nature and position of substituents on the thiophene ring play a critical role in determining the properties of the resulting polymers and the characteristics of supramolecular assemblies. rsc.orgthieme-connect.com For instance, alkyl substitution can influence steric hindrance and molecular interactions, which in turn affects the crystallinity and electronic properties of the materials. rsc.org However, without specific experimental data for 2,3,4-trimethylthiophene, any discussion on its behavior in these systems would be purely speculative.

Due to the absence of detailed research findings, the creation of data tables regarding the properties of polymers or supramolecular assemblies containing "Thiophene, 2,3,4-trimethyl-" is not possible at this time. Further experimental research would be required to elucidate the specific characteristics and potential applications of materials derived from this particular compound.

Future Research Directions and Unexplored Avenues for 2,3,4 Trimethylthiophene Chemistry

Development of Novel and Green Synthetic Methodologies for Highly Substituted Thiophenes

The synthesis of thiophene (B33073) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally friendly methods. bohrium.com Traditional approaches often face limitations, prompting the exploration of innovative strategies. bohrium.com Future research in the synthesis of 2,3,4-trimethylthiophene and other highly substituted thiophenes is expected to focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Stille, and direct C-H activation are crucial for constructing complex thiophene-containing molecules. researchgate.net Further development of catalysts and reaction conditions will aim for higher yields, broader substrate scope, and lower catalyst loading.

One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of atom economy and procedural simplicity, reducing waste and saving time. bohrium.comresearchgate.net Designing novel one-pot syntheses for polysubstituted thiophenes, including 2,3,4-trimethylthiophene, is a key objective. benthamdirect.com

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or even water, is gaining traction. researchgate.netmdpi.com Catalyst systems based on earth-abundant and non-toxic metals like iron are being explored as alternatives to precious metal catalysts. bohrium.com Furthermore, solvent-free reaction conditions, potentially utilizing nanocatalysts like ZnO nanorods, present a promising avenue for sustainable synthesis. bohrium.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting and optimizing flow chemistry protocols for the synthesis of highly substituted thiophenes could revolutionize their production.

Bio-inspired and Enzymatic Synthesis: While still a nascent field for thiophenes, harnessing enzymes or biomimetic catalysts for their synthesis could offer unparalleled selectivity and sustainability.

A significant challenge lies in achieving regioselective synthesis, particularly for asymmetrically substituted thiophenes. bohrium.com Innovative approaches, such as those involving the cyclization of functionalized alkynes, are being developed to address this. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structure-Property Relationship Elucidation

A deep understanding of the relationship between the molecular structure of 2,3,4-trimethylthiophene and its physicochemical properties is crucial for designing new materials with tailored functionalities. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Future research will likely involve a multi-faceted approach, combining various spectroscopic methods to paint a comprehensive picture of the molecule's behavior:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are fundamental for elucidating the precise molecular structure and connectivity of new thiophene derivatives. mdpi.comeurjchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. mdpi.com Investigating fragmentation patterns can also provide valuable structural information. eurjchem.comscispace.com

Vibrational Spectroscopy (Infrared and Raman): These techniques probe the vibrational modes of the molecule, offering insights into bonding and functional groups. mdpi.com

UV-Vis and Fluorescence Spectroscopy: These methods are critical for characterizing the electronic and optical properties of thiophene-based materials, which is vital for applications in optoelectronics. researchgate.netrsc.org

Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the properties of charged species (radical ions and dications) generated electrochemically. researchgate.net This is particularly important for understanding the behavior of these materials in electronic devices.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. eurjchem.com

By systematically applying these techniques to 2,3,4-trimethylthiophene and its derivatives, researchers can build robust structure-property relationships. This knowledge will be instrumental in predicting the properties of new, yet-to-be-synthesized compounds.

Computational Design and Predictive Modeling for Next-Generation Thiophene-Based Materials

Computational chemistry has become an indispensable tool in modern materials science, enabling the design and prediction of material properties before their synthesis. sumitomo-chem.co.jp For 2,3,4-trimethylthiophene and its derivatives, computational modeling can accelerate the discovery of new materials with enhanced performance.

Key areas of future research in this domain include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometries, electronic structures (HOMO/LUMO energy levels), and spectroscopic characteristics. arxiv.orgacs.org These calculations can help in understanding the effects of different substituents on the properties of the thiophene core.

Inverse Design: Instead of predicting the properties of a known molecule, inverse design starts with a desired property and computationally searches for the molecular structure that exhibits it. arxiv.org This approach could be used to design novel thiophene-based materials for specific applications.

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing. nih.gov This can significantly reduce the time and cost associated with materials discovery.

Modeling of Charge Transport: For applications in organic electronics, it is crucial to understand and predict how charges move through the material. Computational models can simulate charge transport properties like mobility, providing insights into how molecular packing and electronic coupling affect device performance. arxiv.org

Mechanochromism and Smart Materials: Computational studies can aid in the design of "smart" materials that change their properties in response to external stimuli. nih.gov For instance, predicting the mechanochromic (color change upon mechanical force) properties of thiophene-based dyes. nih.gov

The synergy between computational prediction and experimental validation will be a powerful driver for innovation in thiophene chemistry. nih.gov

Exploration of Emerging Applications in Sustainable Technologies and Energy Conversion